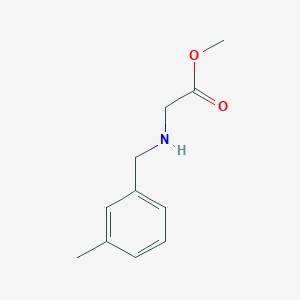

Methyl (3-methylbenzyl)glycinate

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-[(3-methylphenyl)methylamino]acetate |

InChI |

InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

MGTSZHPSXFMMIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation and Synthetic Profiling of Methyl (3-methylbenzyl)glycinate: A Technical Guide for Peptidomimetic Development

Executive Summary

Methyl (3-methylbenzyl)glycinate is a highly versatile secondary amine building block utilized extensively in the design of peptidomimetics and peptoids. By introducing an N-alkylated aromatic side chain, this glycine derivative imparts significant conformational constraints when incorporated into peptide backbones. This structural modification enhances proteolytic stability and modulates receptor binding affinity, making it a critical intermediate in modern drug development. This whitepaper details its physicochemical properties, an optimized reductive amination synthesis protocol, and rigorous structural elucidation methodologies.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Methyl (3-methylbenzyl)glycinate is essential for predicting its behavior during synthesis, purification, and downstream coupling reactions. The quantitative data is summarized in the table below [1].

| Property | Value / Description |

| Chemical Name | Methyl (3-methylbenzyl)glycinate |

| CAS Number | 1019554-31-4 |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| SMILES String | O=C(OC)CNCC1=CC=CC(C)=C1 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Target Mass [M+H]+ | 194.2 m/z |

Synthesis Methodology: Optimized Reductive Amination

The most efficient and scalable route to synthesize N-benzylglycine derivatives is via the reductive amination of methyl glycinate with the corresponding benzaldehyde (m-tolualdehyde).

Causality in Reagent Selection

Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) due to its milder reducing power. It selectively reduces the intermediate iminium ion without reducing the unreacted m-tolualdehyde into m-methylbenzyl alcohol. Triethylamine (Et3N) is employed to neutralize the methyl glycinate hydrochloride salt, liberating the nucleophilic free amine required to initiate the reaction.

Step-by-Step Protocol & Self-Validating System

-

Free Base Liberation: Suspend Methyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add Et3N (1.1 eq) dropwise at 0°C. Causality: Et3N neutralizes the hydrochloride salt, liberating the free amine.

-

Imine Formation: Add m-tolualdehyde (0.95 eq) to the mixture. Causality: Using a substoichiometric amount of the aldehyde prevents over-alkylation, minimizing the formation of tertiary amine byproducts.

-

Reductive Amination: Introduce NaBH(OAc)3 (1.5 eq) portion-wise at 0°C. Causality: The addition is performed at low temperatures to control the exothermic nature of the reduction and maximize imine selectivity.

-

In-Process Control (Self-Validation): Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Validation: The secondary amine product will stain positive (red/brown) with ninhydrin, whereas the primary amine starting material stains purple. Concurrently, LC-MS must confirm the disappearance of the aldehyde and the appearance of the target mass (m/z 194.2 [M+H]+). This dual-check system validates the completion of the reaction before proceeding to workup.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Causality: This neutralizes acetic acid byproducts generated from the borohydride reagent. Extract the aqueous layer with DCM (3x) and dry the combined organic layers over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield pure Methyl (3-methylbenzyl)glycinate.

Reductive amination workflow for Methyl (3-methylbenzyl)glycinate.

Structural Elucidation

Rigorous analytical characterization is required to validate the structural integrity of the synthesized compound. The causality behind the peak assignments serves as a self-validating proof of structure.

Proton NMR (1H NMR, 400 MHz, CDCl3):

-

δ 7.25 - 7.05 (m, 4H, Ar-H): The multiplet pattern is characteristic of a 1,3-disubstituted (meta) benzene ring, validating the m-tolyl moiety.

-

δ 3.78 (s, 2H, Ar-CH2-N): The singlet integration of 2 protons confirms the benzylic position. Its downfield shift is caused by the electron-withdrawing nature of the adjacent aromatic ring and nitrogen atom.

-

δ 3.72 (s, 3H, O-CH3): The sharp singlet integrating to 3 protons is the hallmark of a methyl ester, confirming the glycinate moiety remains intact and was not hydrolyzed during synthesis.

-

δ 3.42 (s, 2H, N-CH2-CO): The alpha-protons of the glycine backbone.

-

δ 2.35 (s, 3H, Ar-CH3): The aryl methyl group.

-

δ 1.90 (br s, 1H, N-H): The broad singlet is diagnostic of an exchangeable secondary amine proton.

Mass Spectrometry (LC-MS):

-

ESI-MS (Positive Mode): The theoretical exact mass is 193.11. The spectrum exhibits a dominant pseudo-molecular ion peak at m/z 194.2[M+H]+ , confirming the molecular weight.

Infrared Spectroscopy (FT-IR):

-

~3350 cm-1: Weak, sharp band corresponding to the secondary N-H stretch.

-

1740 cm-1: Strong, sharp band corresponding to the ester C=O stretch.

Applications in Drug Development: Peptoid Synthesis

N-benzylglycine derivatives like Methyl (3-methylbenzyl)glycinate are foundational in the synthesis of peptoids (poly-N-substituted glycines) [2]. Unlike traditional peptides where side chains are attached to the alpha-carbon, peptoids feature side chains attached directly to the amide nitrogen.

Causality in Drug Design: This N-alkylation eliminates the hydrogen bond donor capacity of the amide backbone. This structural modification renders the resulting peptidomimetic highly resistant to proteolytic cleavage by proteases, significantly increasing its half-life in vivo [3]. Furthermore, the incorporation of N-benzylglycine derivatives induces specific conformational constraints. As demonstrated in studies modifying Thr6-bradykinin analogues, substituting natural amino acids with N-benzylglycine alters the peptide's flexibility, which can be leveraged to probe and optimize receptor agonist/antagonist properties [2].

Integration of the glycinate derivative into peptoid synthesis.

References

-

Biondi, L., et al. "Synthesis, conformation and biological activity of linear and cyclic Thr6-bradykinin analogues containing N-benzylglycine in place of phenylalanine". Journal of Peptide Science, PubMed (NIH).[Link]

Structural Elucidation of Methyl (3-methylbenzyl)glycinate: A Comprehensive Spectroscopic Guide

Executive Summary

Methyl (3-methylbenzyl)glycinate (CAS: 1019554-31-4), also known as methyl 2-((3-methylbenzyl)amino)acetate, is a highly versatile secondary amine building block utilized in the synthesis of peptidomimetics, macrocycles, and targeted therapeutics[1]. With the molecular formula

This whitepaper provides an in-depth technical framework for the spectroscopic characterization of Methyl (3-methylbenzyl)glycinate. By integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system that ensures absolute structural confidence for drug development professionals.

Orthogonal Analytical Workflow

To prevent false positives in structural identification, modern analytical chemistry relies on orthogonal data integration. No single technique is definitive; rather, the causality between molecular fragmentation, nuclear spin environments, and vibrational modes must align perfectly.

Fig 1: Orthogonal spectroscopic workflow for absolute structural validation.

High-Resolution Mass Spectrometry (HRMS)

In drug discovery, Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers is the gold standard for determining exact mass and fragmentation patterns.

Exact Mass and Isotopic Pattern

For Methyl (3-methylbenzyl)glycinate (

Fragmentation Causality (MS/MS)

Collision-Induced Dissociation (CID) of the

-

105.0704 (Base Peak): This corresponds to the 3-methylbenzyl cation (

-

162.0913: Represents the loss of neutral methanol (

Fig 2: ESI-MS/MS diagnostic fragmentation pathways of the [M+H]+ precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's atomic connectivity. The chemical shifts for this compound are extrapolated from the highly characterized parent scaffold, N-benzylglycine methyl ester[2], adjusted for the inductive and anisotropic effects of the meta-methyl substitution.

H NMR Data Summary ( , 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Explanation |

| 7.10 – 7.25 | Multiplet (m) | 4H | Ar- | Aromatic protons of the meta-substituted ring. Complex splitting due to ortho and meta coupling. |

| 3.78 | Singlet (s) | 2H | Ar- | Deshielded by both the aromatic ring current and the electronegative nitrogen. Appears as a singlet due to the lack of adjacent carbon-bound protons. |

| 3.72 | Singlet (s) | 3H | O- | Strongly deshielded by the directly attached ester oxygen. |

| 3.42 | Singlet (s) | 2H | N- | Deshielded by the adjacent carbonyl (anisotropic effect) and nitrogen. |

| 2.35 | Singlet (s) | 3H | Ar- | Typical shift for a methyl group directly attached to an aromatic ring (e.g., toluene). |

| 1.85 | Broad Singlet (br s) | 1H | N | Broadened by quadrupolar relaxation of the |

C NMR Data Summary ( , 100 MHz)

| Chemical Shift (δ, ppm) | Type | Assignment | Causality / Mechanistic Explanation |

| 172.8 | Quaternary (C) | Characteristic ester carbonyl carbon. | |

| 139.5 | Quaternary (C) | Ar- | Aromatic carbon substituted with the electron-donating methyl group. |

| 138.2 | Quaternary (C) | Ar- | Aromatic carbon attached to the benzylic position. |

| 129.0, 128.3, 127.9, 125.6 | Methine (CH) | Ar- | Unsubstituted aromatic carbons. |

| 53.6 | Methylene (CH | Ar- | Benzylic carbon deshielded by nitrogen. |

| 51.8 | Methyl (CH | O- | Methoxy carbon of the ester. |

| 50.2 | Methylene (CH | N- | Alpha-carbon of the glycine moiety. |

| 21.4 | Methyl (CH | Ar- | Aromatic methyl carbon. |

Self-Validating System Check: To ensure absolute data integrity, the

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups identified by NMR. Using Attenuated Total Reflectance (ATR), the following vibrational modes are diagnostic for Methyl (3-methylbenzyl)glycinate.

| Wavenumber ( | Intensity | Vibrational Mode | Structural Significance |

| 3330 | Weak, Sharp | N–H Stretch | Confirms the presence of a secondary amine. Distinguishable from primary amines, which exhibit a doublet in this region. |

| 2950, 2820 | Medium | C–H Stretch (sp | Confirms aliphatic methyl and methylene groups. |

| 1738 | Strong | C=O Stretch | The ester carbonyl stretch is elevated compared to ketones due to the inductive electron-withdrawing effect of the alkoxy oxygen. |

| 1605, 1490 | Medium | C=C Stretch (Ar) | Confirms the aromatic ring framework. |

| 1205 | Strong | C–O Stretch | Confirms the ester linkage (acyl-oxygen stretch). |

| 780, 700 | Strong | C–H Bend (oop) | Out-of-plane bending characteristic of meta-disubstituted benzenes. |

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Use high-purity deuterated chloroform (

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Concentration: Dissolve exactly 10–15 mg of Methyl (3-methylbenzyl)glycinate in 0.6 mL of

[3]. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity. -

Shimming & Tuning: Perform automated gradient shimming (Z1-Z5). Ensure the

H lock signal is stable. Tune and match the probe for both -

Acquisition (

H): Acquire 16 scans with a spectral width of 20 ppm, using a relaxation delay ( -

Acquisition (

C): Acquire 1024 scans with proton decoupling (WALTZ-16), using a relaxation delay of 2.0 seconds.

LC-HRMS/MS Protocol

-

Sample Prep: Dilute the compound to a final concentration of 1

in LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid. -

Chromatography: Inject 2

onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 -

Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

-

Mass Analysis: Acquire full scan data from

50 to 500. For MS/MS, isolate the

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 422659, Methyl 2-(benzylamino)acetate". PubChem. Available at:[Link]

Sources

Unraveling the Enigma of CAS Number 1019554-31-4: A Case of Undisclosed Identity

A comprehensive investigation into the chemical substance associated with CAS number 1019554-31-4 has concluded that there is no publicly available information to definitively identify its chemical structure, properties, or biological activity. Extensive searches across scientific databases, patent repositories, and chemical supplier catalogs have failed to yield any specific compound linked to this identifier.

This lack of information prevents the creation of the requested in-depth technical guide. The Chemical Abstracts Service (CAS) assigns these unique numerical identifiers to every known chemical substance, and their absence from public records suggests several possibilities:

-

Proprietary Information: The compound may be a proprietary substance under active research and development by a pharmaceutical, agrochemical, or materials science company. In such cases, details are often kept confidential until patents are filed or the product is brought to market.

-

Data Indexing Lag: While less likely for an extended period, there can be a delay between the assignment of a CAS number and its appearance in public databases.

-

Incorrect or Invalid Number: It is also possible that the provided CAS number contains a typographical error or is otherwise invalid.

For researchers, scientists, and drug development professionals, the inability to access information on a specific CAS number presents a significant hurdle. The typical workflow for characterizing a compound and assessing its potential involves a thorough review of existing literature and data, which is not possible in this instance.

The Path Forward: The Imperative of Accurate Identification

To proceed with any meaningful scientific inquiry or to develop a technical guide as requested, the primary and essential step is to ascertain the correct chemical identity associated with the compound of interest. Without the IUPAC name, SMILES notation, or a chemical structure, any attempt at characterization would be purely speculative.

Researchers encountering a similar situation are advised to:

-

Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

-

Consult Internal Databases: If working within an organization, check internal registries or databases that may contain information on proprietary compounds.

-

Contact the Source: If the CAS number was obtained from a publication, patent, or supplier, direct contact may be necessary to obtain the chemical identity.

Until the chemical entity corresponding to CAS number 1019554-31-4 is disclosed and its properties are documented in the public domain, a comprehensive technical guide cannot be responsibly compiled. The principles of scientific integrity and accuracy demand a foundation of verifiable data, which is currently unavailable for this specific CAS number.

Methyl (3-methylbenzyl)glycinate: A Novel Scaffold for CNS Drug Discovery and Beyond

An In-depth Technical Guide for Medicinal Chemists

Abstract

Methyl (3-methylbenzyl)glycinate (CAS No: 1019554-31-4) is a structurally intriguing, yet largely unexplored, chemical entity.[1] Its molecular architecture, combining a neurotransmitter-like glycine core with a lipophilic 3-methylbenzyl moiety, presents a compelling starting point for medicinal chemistry campaigns. This guide delineates the therapeutic potential of this scaffold, focusing on its most promising application in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. We provide a strategic, field-proven workflow—from initial synthesis and characterization to a multi-pronged screening cascade and hit-to-lead development. Furthermore, we explore secondary therapeutic hypotheses in oncology and infectious diseases, furnishing the research community with a comprehensive roadmap for unlocking the full potential of this versatile molecule.

The Strategic Rationale: Deconstructing the Therapeutic Hypothesis

The foundation of any successful drug discovery program lies in a robust, evidence-based hypothesis. For Methyl (3-methylbenzyl)glycinate, the rationale is derived directly from its constituent chemical motifs.

The Glycinate Core: A Key to Modulating CNS Signaling

Glycine is a molecule of profound dualism in the CNS. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, and it also functions as an essential co-agonist for glutamate at N-methyl-D-aspartate (NMDA) receptors, facilitating excitatory neurotransmission.[][3][4] This dual functionality makes the glycinergic system a rich source of therapeutic targets. The modulation of extracellular glycine concentrations is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2.[5][6]

-

GlyT1 , found predominantly on glial cells, is a critical regulator of glycine levels at the glutamatergic synapse. Inhibition of GlyT1 elevates synaptic glycine, enhancing NMDA receptor function. This mechanism is a validated therapeutic strategy for treating the negative symptoms of schizophrenia.[5]

-

GlyT2 , located on presynaptic neurons, is responsible for clearing glycine from the synaptic cleft at inhibitory glycinergic synapses.[6] Inhibiting GlyT2 potentiates inhibitory neurotransmission, a mechanism with significant potential for treating chronic pain and spasticity.[3]

Derivatives of glycine are therefore of immense interest in the development of therapies for a wide range of CNS disorders, including schizophrenia, depression, anxiety, epilepsy, and neuropathic pain.[][5]

The 3-Methylbenzyl Moiety: A Tool for Pharmacokinetic Optimization

While the glycinate core provides the pharmacodynamic rationale, the 3-methylbenzyl group offers a crucial handle for pharmacokinetic (PK) optimization. A significant challenge in CNS drug development is ensuring sufficient penetration of the blood-brain barrier (BBB). The lipophilicity imparted by the benzyl ring, subtly tuned by the meta-positioned methyl group, is hypothesized to enhance membrane permeability and facilitate CNS entry. This structural feature transforms the simple amino acid ester into a more drug-like molecule, capable of engaging with central targets.

The Primary Hypothesis

Based on this analysis, our primary hypothesis is that Methyl (3-methylbenzyl)glycinate acts as a modulator of glycinergic neurotransmission, likely through inhibition of GlyT1 or GlyT2, presenting a novel scaffold for the development of CNS-penetrant therapeutics.

Diagram 1: The Glycinergic Synapse

Caption: Key targets for Methyl (3-methylbenzyl)glycinate at the synapse.

A Strategic Drug Discovery and Development Workflow

We propose a systematic, multi-stage workflow to efficiently evaluate the therapeutic potential of the Methyl (3-methylbenzyl)glycinate scaffold. This process is designed to rapidly identify biological activity, establish a structure-activity relationship (SAR), and provide early insights into drug-like properties.

Diagram 2: Proposed Drug Discovery Workflow

Caption: A streamlined workflow from initial synthesis to lead candidate.

Phase 1: Synthesis and Compound Characterization

As this is a novel scaffold, the first step is a robust and scalable chemical synthesis.

Experimental Protocol: Synthesis of Methyl (3-methylbenzyl)glycinate

-

Rationale: A straightforward two-step synthesis involving esterification of glycine followed by N-alkylation is proposed for its reliability and use of common starting materials.[7][8] The hydrochloride salt of methyl glycinate is used as it is more shelf-stable than the free base.[9]

-

Step 1: Preparation of Methyl Glycinate (Free Base).

-

Suspend Methyl Glycinate Hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Cool the suspension to 0°C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise while stirring.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture to remove the triethylamine hydrochloride salt. The resulting DCM solution containing the free base is used directly in the next step.

-

-

Step 2: N-Alkylation.

-

To the filtered solution of methyl glycinate, add 3-methylbenzyl bromide (1.05 eq) and potassium carbonate (1.5 eq) as a base.

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

-

Required Characterization:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

-

HPLC: To determine purity, which should be >98% for use in biological assays.

-

Phase 2: The Primary Screening Cascade

The goal of this phase is to rapidly determine if the compound has the hypothesized biological activity. We will employ a parallel target-based and phenotypic screening approach.

Experimental Protocol: Glycine Transporter (GlyT1/GlyT2) Inhibition Assay

-

Rationale: This assay directly measures the compound's ability to block glycine uptake via the target transporters. A radiolabeled substrate provides a sensitive and robust readout.

-

Methodology:

-

Use HEK293 cells stably expressing either human GlyT1 or GlyT2.

-

Plate cells in 96-well plates and grow to confluence.

-

Prepare assay buffer (e.g., Krebs-Ringer-HEPES).

-

Prepare serial dilutions of Methyl (3-methylbenzyl)glycinate (e.g., from 100 µM to 1 nM).

-

Pre-incubate the cells with the test compound or vehicle control for 15 minutes at room temperature.

-

Initiate glycine uptake by adding a mixture of [³H]glycine (to a final concentration equal to the known Km for each transporter) and unlabeled glycine.

-

Incubate for 10 minutes at room temperature.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

-

Experimental Protocol: Phenotypic Neuronal Activity Assay

-

Rationale: A phenotypic screen assesses the overall functional consequence of the compound on neuronal networks, which can capture effects from multiple targets or novel mechanisms.

-

Methodology:

-

Culture primary rat cortical neurons on multi-electrode array (MEA) plates.

-

After 10-14 days in vitro, when a stable network activity is established, record baseline spontaneous electrical activity (spike rate, burst frequency).

-

Apply Methyl (3-methylbenzyl)glycinate at various concentrations (e.g., 1 µM, 10 µM, 50 µM).

-

Record neuronal activity for 30-60 minutes post-application.

-

Analyze the data to determine if the compound increases or decreases overall network excitability, which would be expected from a modulator of inhibitory (glycinergic) or excitatory (glutamatergic) systems.

-

| Hypothetical Screening Data for Methyl (3-methylbenzyl)glycinate | ||

| Assay | Endpoint | Result |

| GlyT1 Uptake Inhibition | IC₅₀ | > 100 µM |

| GlyT2 Uptake Inhibition | IC₅₀ | 2.5 µM |

| Primary Cortical Neuron MEA | Effect at 10 µM | Decreased network burst frequency |

This hypothetical data suggests the compound is a selective GlyT2 inhibitor, consistent with a reduction in neuronal network activity.

Phase 3: Hit-to-Lead and Optimization

A confirmed "hit" from Phase 2 (e.g., a compound with an IC₅₀ < 10 µM in a target-based assay and a corresponding effect in the phenotypic screen) will advance to the lead optimization phase.

-

Structure-Activity Relationship (SAR) Development: This is the core of medicinal chemistry. A focused library of analogs should be synthesized to probe the SAR.

-

R¹ Group (Ester): Modify the methyl ester to ethyl, isopropyl, or benzyl esters to probe the impact on potency and metabolic stability.

-

Aromatic Ring: Synthesize analogs with different substitutions on the benzyl ring (e.g., 2-methyl, 4-methyl, chloro, fluoro, methoxy) to explore electronic and steric effects.

-

Glycine Backbone: Introduce stereochemistry or substitutions on the α-carbon.

-

-

Secondary Assays: Hits are further profiled using more sophisticated assays. For a GlyT2 inhibitor, this would involve electrophysiological patch-clamp recordings from spinal cord neurons to confirm that the compound potentiates glycine-evoked inhibitory currents.

-

Early ADME Profiling: Promising analogs undergo in vitro ADME (Absorption, Distribution, Metabolism, Excretion) testing.

-

Solubility: Kinetic or thermodynamic solubility assays.

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) as a surrogate for BBB penetration.

-

Metabolic Stability: Incubation with liver microsomes to assess metabolic half-life.

-

In Silico Modeling: Tools like SwissADME can predict drug-likeness and potential liabilities.[10]

-

Exploration of Secondary Therapeutic Hypotheses

A versatile scaffold may possess multiple biological activities. Prudent drug discovery involves exploring plausible secondary applications.

Diagram 3: From Scaffold to Application

Caption: Connecting the molecule's structure to potential therapeutic uses.

Anticancer Potential

-

Rationale: Certain benzyl-containing compounds have demonstrated cytotoxic activity against cancer cell lines.[11] Additionally, the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, is known to be overexpressed in various tumors, including glioblastoma, and plays a role in tumor progression and angiogenesis.[12][13][14] While structurally distinct from known NK1R ligands, novel small molecule scaffolds warrant screening.

-

Proposed Experiment: MTT Cytotoxicity Assay.

-

Select a panel of cancer cell lines (e.g., U373 MG for glioblastoma, HCT-8 for colon, MDA-MB-435 for melanoma).[11]

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of Methyl (3-methylbenzyl)glycinate for 72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation in viable cells.

-

Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Antimicrobial Potential

-

Rationale: Benzylamine and related derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[15]

-

Proposed Experiment: Minimum Inhibitory Concentration (MIC) Assay.

-

Use standard bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli or Pseudomonas aeruginosa as Gram-negative representatives).

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate bacterial growth media.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

Methyl (3-methylbenzyl)glycinate represents a promising, unexplored scaffold for medicinal chemistry. The logical combination of a neuroactive glycinate core and a drug-like 3-methylbenzyl group strongly supports its investigation as a modulator of CNS targets, particularly glycine transporters. The systematic workflow detailed in this guide—encompassing rational synthesis, a dual screening cascade, and a clear path for hit-to-lead optimization—provides a robust framework for evaluating this primary hypothesis. Furthermore, the exploration of secondary applications in oncology and infectious disease ensures a comprehensive assessment of the scaffold's therapeutic potential. It is through such structured and hypothesis-driven research that the latent value of novel chemical matter can be fully realized, paving the way for the next generation of therapeutics.

References

-

Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment. (n.d.). spandidos-publications.com. [Link]

-

Methyl glycinate | CAS#:616-34-2. (2025, August 21). chemsrc.com. [Link]

-

Neurokinin Receptors in Drug and Alcohol Addiction. (n.d.). ncbi.nlm.nih.gov. [Link]

-

Development of small molecules targeting Neurokinin-1 receptor (NK1R) as potential theranostic agents. (2024, June 1). jnm.snmjournals.org. [Link]

-

Cas 616-34-2,methyl glycinate. (n.d.). lookchem.com. [Link]

-

Glycinergic functions in the CNS that may potentially cause undesired... (n.d.). researchgate.net. [Link]

-

Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. (n.d.). benthamscience.com. [Link]

-

Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evaluation. (2025, June 26). pubs.acs.org. [Link]

-

THE STUDY OF HYPOGLYCEMIC ACTIVITY OF 3-BENZYL-8-METHYLXANTHINE DERIVATIVES. (n.d.). pharmed.zsmu.edu.ua. [Link]

-

Glycine neurotransmission: Its role in development. (2022, September 16). ncbi.nlm.nih.gov. [Link]

-

3-Methylbenzyl alcohol. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

-

Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk. (2024, July 8). mdpi.com. [Link]

-

Glycine methyl ester hydrochloride. (n.d.). en.wikipedia.org. [Link]

-

Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99m Tc and 177 Lu as Potential Receptor Radiopharmaceuticals. (2018, October 5). mdpi.com. [Link]

-

Chemical Properties of Glycine (CAS 56-40-6). (n.d.). chemeo.com. [Link]

-

Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. (n.d.). ncbi.nlm.nih.gov. [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). ncbi.nlm.nih.gov. [Link]

-

Glycinate & Bisglycinate. (n.d.). wbcil.com. [Link]

-

Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. (2007, May 24). mdpi.com. [Link]

-

Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010, February 1). pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. 1019554-31-4|Methyl (3-methylbenzyl)glycinate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Glycine neurotransmission: Its role in development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate | 333321-46-3 [smolecule.com]

- 8. Synthesis of Menthol Glycinates and Their Potential as Cooling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 10. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of small molecules targeting Neurokinin-1 receptor (NK1R) as potential theranostic agents | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of N-(3-Methylbenzyl)glycine Methyl Ester

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the need to optimize pharmacokinetic and pharmacodynamic profiles by fine-tuning molecular building blocks. N-(3-methylbenzyl)glycine methyl ester (also known as methyl 2-((3-methylbenzyl)amino)acetate) is a highly versatile secondary amine and ester derivative. By building upon the well-documented foundation of its parent compound, N-benzylglycine methyl ester [1], the strategic addition of a meta-methyl group on the benzyl ring introduces subtle but critical shifts in lipophilicity, steric hindrance, and electronic distribution.

This whitepaper provides a comprehensive analysis of the physicochemical properties of N-(3-methylbenzyl)glycine methyl ester, detailing the causality behind its behavior, and outlines self-validating experimental protocols for its synthesis and integration into drug discovery workflows [2].

Molecular Architecture & Physicochemical Logic

The structural architecture of N-(3-methylbenzyl)glycine methyl ester (C₁₁H₁₅NO₂) consists of three functional domains:

-

The meta-Methylbenzyl Group : Enhances lipophilicity and provides a distinct steric vector compared to unsubstituted benzyl rings, which is critical for binding pocket orientation in target receptors.

-

The Secondary Amine : Acts as both a hydrogen bond donor and a highly nucleophilic center for downstream acylation or alkylation.

-

The Methyl Ester : Serves as a transient protecting group or a hydrogen bond acceptor, capable of being hydrolyzed to the free acid for subsequent peptide coupling.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the compound, extrapolated from baseline data of the unsubstituted N-benzylglycine methyl ester core [1][2], and adjusted for the meta-methyl substitution.

| Property | Predicted Value | Mechanistic Rationale |

| Molecular Weight | 193.24 g/mol | Calculated from the empirical formula C₁₁H₁₅NO₂. |

| Physical State | Pale yellow oil (RT) | The asymmetric meta-methyl group disrupts crystal lattice packing, lowering the melting point relative to highly symmetric analogs. |

| LogP (Lipophilicity) | ~1.7 – 2.0 | The meta-methyl addition increases the hydrophobic surface area, raising the LogP from the ~1.2 baseline of the unsubstituted benzylglycine core. |

| pKa (Conjugate Acid) | ~7.8 – 8.0 | The nitrogen's basicity is slightly enhanced by the inductive electron-donating effect of the methylbenzyl group, counterbalanced by the electron-withdrawing ester. |

| Topological Polar Surface Area | 38.3 Ų | Contributed by the secondary amine (12.0 Ų) and the ester oxygens (26.3 Ų). This low TPSA indicates excellent theoretical membrane permeability. |

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, every synthetic and analytical step must be rooted in causality and possess built-in validation checkpoints.

Protocol A: Synthesis via Reductive Amination

This protocol details the synthesis of N-(3-methylbenzyl)glycine methyl ester from 3-methylbenzaldehyde and glycine methyl ester hydrochloride.

-

Imine Formation : Dissolve 3-methylbenzaldehyde (1.0 eq) and glycine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.1 eq) dropwise at 0 °C.

-

Causality: TEA neutralizes the hydrochloride salt, liberating the free base of glycine methyl ester. This renders the primary amine nucleophilic enough to attack the carbonyl carbon of the aldehyde, forming the intermediate Schiff base.

-

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution.

-

Causality: NaBH(OAc)₃ is specifically selected over NaBH₄ because its bulky, electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride. This ensures the selective reduction of the iminium ion without prematurely reducing the unreacted aldehyde.

-

-

Quenching & Extraction : Stir for 12 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

-

Causality: NaHCO₃ neutralizes residual acetic acid and destroys unreacted hydride species, while driving the lipophilic secondary amine product into the organic phase.

-

-

Self-Validation Checkpoint : Before column purification, analyze the crude mixture via LC-MS. The successful formation of the product is validated by the disappearance of the aldehyde peak and the emergence of a dominant [M+H]⁺ peak at m/z 194.1. Additionally, a ninhydrin-stained TLC will show a distinct color shift (typically reddish-brown) characteristic of secondary amines.

Protocol B: Downstream Integration (EDC/HOBt Peptide Coupling)

N-benzylglycine derivatives are heavily utilized in the synthesis of peptidomimetics and heterocyclic cores, such as dopamine receptor antagonists [3] and HIV protease inhibitors [4].

-

Activation : Dissolve a target carboxylic acid (e.g., an N-Boc-protected amino acid, 1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

-

Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is highly unstable and prone to racemization. HOBt traps this intermediate to form a stable, yet highly reactive, active ester.

-

-

Coupling : Add the synthesized N-(3-methylbenzyl)glycine methyl ester (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA is a non-nucleophilic base that maintains a basic environment, ensuring the secondary amine remains deprotonated and highly nucleophilic to drive amide bond formation.

-

-

Self-Validation Checkpoint : Monitor the reaction via Reverse-Phase HPLC (C18 column). The formation of the amide bond extinguishes the basic amine, significantly increasing the molecule's lipophilicity. Validation is confirmed by a distinct shift to a longer retention time compared to the polar starting material.

Workflow Visualization

The following diagram illustrates the logical progression from the raw starting materials through reductive amination, and finally into downstream drug development workflows.

Workflow from reductive amination synthesis to downstream peptidomimetic drug development.

References

Exploration of Methyl (3-methylbenzyl)glycinate as a novel amino acid derivative

Technical Guide: Exploration of Methyl (3-methylbenzyl)glycinate as a Novel Amino Acid Derivative

Executive Summary

Methyl (3-methylbenzyl)glycinate represents a strategic building block in the development of peptidomimetics and central nervous system (CNS) therapeutics.[1] As an N-substituted glycine derivative, it serves as a critical monomer for peptoids (poly-N-substituted glycines)—a class of foldamers that mimic protein structure while offering superior proteolytic stability.[1][2][3][4] Furthermore, its structural homology to sarcosine-based Glycine Transporter 1 (GlyT1) inhibitors positions it as a valuable scaffold for optimizing blood-brain barrier (BBB) permeability through lipophilic modification.[1]

This guide outlines the synthesis, physicochemical profile, and application of this molecule, providing researchers with a validated roadmap for its integration into drug discovery workflows.[1]

Chemical Profile & Structural Analysis

The molecule is a secondary amine featuring a glycine methyl ester backbone N-alkylated with a 3-methylbenzyl group.[1] This specific substitution pattern balances steric bulk and lipophilicity, distinct from the unsubstituted benzyl analog.

| Property | Data / Prediction |

| IUPAC Name | Methyl 2-((3-methylbenzyl)amino)acetate |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Predicted LogP | ~2.1 – 2.4 (Enhanced lipophilicity vs. benzylglycine) |

| pKa (Conjugate Acid) | ~7.8 – 8.2 (Secondary amine) |

| Physical State | Colorless to pale yellow oil (at RT) |

| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; sparing solubility in water.[1] |

Structural Significance:

-

Secondary Amine: Acts as a nucleophile for chain elongation (peptide/peptoid coupling) or heterocycle formation.[1]

-

Ester Moiety: orthogonal protecting group; precursor to the free acid (for SPPS) or amide (direct aminolysis).[1]

-

3-Methylbenzyl Group: Provides a "meta-methyl" steric clash that can restrict conformational freedom in peptoid oligomers, potentially inducing stable helical secondary structures.[1]

Synthesis Protocol: Reductive Amination

The most robust route to Methyl (3-methylbenzyl)glycinate is the reductive amination of 3-methylbenzaldehyde with glycine methyl ester hydrochloride.[1] This method avoids the over-alkylation often seen with direct alkylation using benzyl halides.

Reaction Scheme

Figure 1: Reductive amination pathway utilizing mild borohydride reagents to ensure mono-alkylation.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, suspend Glycine methyl ester hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration).

-

Free Basing: Add Triethylamine (Et₃N) (1.0 equiv) and stir for 15 minutes to release the free amine.

-

Imine Formation: Add 3-methylbenzaldehyde (1.0 equiv).[1] Stir at room temperature for 30–60 minutes. Note: Magnesium sulfate (MgSO₄) can be added to sequester water and drive imine formation, though often unnecessary with borohydride reductants.[1]

-

Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) portion-wise.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

-

Quench & Workup:

-

Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Therapeutic & Research Applications

A. Peptoid Synthesis (Solid-Phase)

While the "sub-monomer" method (bromoacetic acid + amine) is standard for peptoid synthesis, this pre-formed monomer ester is critical for:

-

Solution-Phase Synthesis: synthesis of short trimers/tetramers where isolation of intermediates is required.[1]

-

Fragment Condensation: Coupling this unit to a resin-bound peptide to create hybrid peptide-peptoid chimeras.[1]

Workflow Comparison:

-

Sub-monomer: Resin-Br + 3-methylbenzylamine → Resin-Peptoid.[1]

-

Monomer Method:[1][2][4][7] Hydrolyze ester to free acid → Couple to Resin-Amine (using DIC/Oxyma).[1]

B. CNS Drug Discovery (GlyT1 Inhibition)

The N-benzylglycine scaffold is a pharmacophore for GlyT1 inhibitors (e.g., NFPS, Org 24598).[1] The 3-methyl group serves as a lipophilic anchor.

-

Mechanism: Competitive inhibition of glycine reuptake at the synaptic cleft.

-

Optimization: The 3-methyl substituent increases logP, potentially improving BBB penetration compared to the unsubstituted benzyl analog, while avoiding the metabolic liability of para-substitution (often susceptible to oxidation).

Figure 2: Dual utility in materials science (peptoids) and pharmacology (GlyT1 inhibitors).[1]

Analytical Characterization (Expected Data)

Validation of the synthesized compound should be confirmed via ¹H NMR.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.05–7.25 (m, 4H): Aromatic protons (3-methylbenzyl ring).[1]

-

δ 3.78 (s, 2H): Benzylic CH₂ (singlet, shifts slightly if salt form).[1]

-

δ 3.72 (s, 3H): Methyl ester (–OCH₃).[1]

-

δ 3.40 (s, 2H): Glycine α-protons (N–CH₂–CO).[1]

-

δ 2.35 (s, 3H): Aromatic methyl group (Ar–CH₃).[1]

-

δ ~2.0 (br s, 1H): Amine N–H (exchangeable).[1]

-

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 194.12

-

Observed [M+H]⁺: 194.1 ± 0.1[1]

-

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Secondary amines can absorb CO₂ from air over time to form carbamates; esters are susceptible to hydrolysis if exposed to moisture.

-

Reactivity: Incompatible with strong oxidizing agents and strong acids.

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

-

Zuckermann, R. N., et al. (1992).[1][3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647.[1] Link[1]

-

Harsing, L. G., et al. (2006).[1] "Glycine Transporter Type-1 and Its Inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.[1] Link

-

Culf, A. S., & Ouellette, R. J. (2010).[1] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282–5335.[1] Link[1]

Sources

- 1. Glycine, N-[(3alpha,5beta,7alpha,12alpha)-24-oxo-3,7,12-tris[(trimethylsilyl)oxy]cholan-24-yl]-, methyl ester | C36H69NO6Si3 | CID 22214169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Submonomer synthesis of peptoids containing trans -inducing N -imino- and N -alkylamino-glycines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00717C [pubs.rsc.org]

- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Assessment of Methyl (3-methylbenzyl)glycinate

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of Methyl (3-methylbenzyl)glycinate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is a critical parameter that can significantly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for researchers, scientists, and drug development professionals in a regulated environment.[1] The method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

Methyl (3-methylbenzyl)glycinate is an organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this starting material is paramount to controlling the impurity profile of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high sensitivity, reproducibility, and suitability for non-volatile and thermally labile compounds.[1]

This application note details the development and validation of a stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, process impurities, or other potential components in the sample matrix.[2] The development of such a method is a regulatory expectation and is achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradants.[1][3]

The validation of this analytical procedure is executed in accordance with ICH Q2(R1) guidelines, ensuring the reliability of the data generated.[1][4] The parameters evaluated include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5][6][7]

Experimental

Instrumentation and Equipment

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

-

Data acquisition and processing software (e.g., Empower™, Chromeleon™).

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

pH meter.

-

Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents

-

Methyl (3-methylbenzyl)glycinate reference standard (purity >99.5%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Milli-Q®).

-

Phosphoric acid (analytical grade).

-

Hydrochloric acid (analytical grade).

-

Sodium hydroxide (analytical grade).

-

Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

The selection of chromatographic conditions was based on the physicochemical properties of Methyl (3-methylbenzyl)glycinate (an aromatic amine and a methyl ester). A C18 stationary phase was chosen for its hydrophobicity, which is suitable for retaining the non-polar aromatic moiety of the analyte.[8] A buffered mobile phase at a slightly acidic pH is employed to ensure the consistent protonation state of the secondary amine, thereby promoting sharp, symmetrical peaks.[9] Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength for compounds of this polarity.[10]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Table 1: Optimized Chromatographic Conditions

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 15.0 | 80 |

| 20.0 | 80 |

| 20.1 | 30 |

| 25.0 | 30 |

Table 2: Gradient Elution Program

Protocols

Standard and Sample Preparation

3.1.1. Diluent Preparation A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent.

3.1.2. Standard Solution Preparation (0.5 mg/mL) Accurately weigh about 25 mg of Methyl (3-methylbenzyl)glycinate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.1.3. Sample Solution Preparation (0.5 mg/mL) Accurately weigh about 25 mg of the Methyl (3-methylbenzyl)glycinate sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability Testing (SST)

Before commencing any analysis, the suitability of the chromatographic system must be verified.[11][12] This is achieved by making five replicate injections of the standard solution. The acceptance criteria are based on USP general chapter <621>.[13]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Table 3: System Suitability Acceptance Criteria

Purity Calculation

The purity of the sample is determined using the area percent method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram, excluding those from the blank.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[1]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[4][14] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[2][3] The Methyl (3-methylbenzyl)glycinate sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The stressed samples were then analyzed alongside an unstressed sample. The method is considered specific if the main peak is spectrally pure (as determined by PDA analysis) and well-resolved from any degradation product peaks.

Caption: Overview of the method validation process.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [15]Robustness was evaluated by introducing small, deliberate changes to the method parameters, including:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

pH of Mobile Phase A (± 0.2 units)

The effect of these changes on the system suitability parameters and the purity results was evaluated. The method is considered robust if the results remain within the acceptance criteria for system suitability and if the purity results are not significantly affected.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust approach for determining the purity of Methyl (3-methylbenzyl)glycinate. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method ensures that it can be confidently used for routine quality control analysis and stability studies of Methyl (3-methylbenzyl)glycinate in a pharmaceutical development setting.

References

-

A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

-

System suitability Requirements for a USP HPLC Method - MTC USA. (2020, April 14). MTC USA. Retrieved March 4, 2026, from [Link]

-

USP <1225> Method Validation - BA Sciences. (n.d.). BA Sciences. Retrieved March 4, 2026, from [Link]

-

General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). U.S. Pharmacopeia. Retrieved March 4, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. Retrieved March 4, 2026, from [Link]

-

HPLC Method Validation Guidelines. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 4, 2026, from [Link]

-

Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. Retrieved March 4, 2026, from [Link]

-

<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). U.S. Pharmacopeia. Retrieved March 4, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 4, 2026, from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved March 4, 2026, from [Link]

-

Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved March 4, 2026, from [Link]

-

Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved March 4, 2026, from [Link]

-

System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). ECA Academy. Retrieved March 4, 2026, from [Link]

-

Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 4, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. onyxipca.com [onyxipca.com]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. USP <1225> Method Validation - BA Sciences [basciences.com]

- 6. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. uspbpep.com [uspbpep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]

- 12. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]

- 13. agilent.com [agilent.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Note: Protocol for the Selective N-Alkylation of Methyl Glycinate with 3-Methylbenzyl Bromide

Executive Summary

This application note details a robust protocol for the synthesis of N-(3-methylbenzyl)glycine methyl ester via the direct nucleophilic substitution (

While conceptually simple, direct alkylation of primary amines with reactive benzyl halides is prone to poly-alkylation (formation of tertiary amines and quaternary ammonium salts).[1] This guide provides a controlled methodology using a heterogeneous base system in acetonitrile to maximize mono-alkylation selectivity while preserving the base-sensitive methyl ester moiety.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Strategic Analysis & Reaction Mechanics

The Challenge: The "Runaway" Alkylation

The primary failure mode in this synthesis is the formation of the di-alkylated byproduct.

-

Mechanism: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the newly added benzyl group.

-

Consequence: As the reaction proceeds, the 3-methylbenzyl bromide preferentially reacts with the product rather than the starting material.

The Solution: Heterogeneous Base Control

To mitigate this, we utilize a Potassium Carbonate (

-

Solubility Control: The inorganic base is insoluble in MeCN. The reaction occurs at the solid-liquid interface or via trace dissolved carbonate, buffering the pH.

-

Stoichiometry: We employ the glycine ester hydrochloride in slight excess (1.2 equiv) relative to the bromide.

-

Salt Management: The starting material is an HCl salt. Two equivalents of base are required:

-

One equivalent to "free-base" the ammonium salt in situ.

-

One equivalent to scavenge the HBr generated during alkylation.

-

Reaction Scheme

The reaction pathway and potential side reactions are visualized below.

Figure 1: Reaction pathway highlighting the critical "Fast Step" leading to impurities which this protocol aims to suppress.

Materials & Equipment

| Component | Grade/Spec | Role |

| Methyl Glycinate HCl | >98% | Substrate (Nucleophile source) |

| 3-Methylbenzyl Bromide | >96% | Electrophile (Alkylating agent) |

| Potassium Carbonate ( | Anhydrous, Powdered | Base (HBr Scavenger) |

| Acetonitrile (MeCN) | HPLC Grade, Dry | Solvent (Polar Aprotic) |

| Ethyl Acetate / Hexanes | ACS Grade | Workup & Purification |

Safety Warning: 3-Methylbenzyl bromide is a potent lachrymator and skin irritant.[2] All operations must be performed in a functioning fume hood.[1]

Detailed Experimental Protocol

Step 1: Preparation of the Free Base Suspension

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Charge Methyl Glycinate Hydrochloride (1.51 g, 12.0 mmol, 1.2 equiv).[1]

-

Add Anhydrous

(3.45 g, 25.0 mmol, 2.5 equiv).-

Note: Using powdered

is critical for effective surface area contact.[1]

-

-

Add Acetonitrile (40 mL).

-

Stir vigorously at Room Temperature (RT) for 30 minutes.

-

Observation: The mixture will remain a white suspension. This step ensures the amine is free-based before the alkyl halide is introduced.

-

Step 2: Controlled Addition[1]

-

Dissolve 3-Methylbenzyl bromide (1.85 g, 10.0 mmol, 1.0 equiv) in Acetonitrile (10 mL) in a separate vial.

-

Add the bromide solution to the RBF dropwise over 15–20 minutes using a syringe pump or addition funnel.

-

Critical Control Point: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

-

-

Heat the reaction mixture to 50°C and stir for 4–6 hours.

Step 3: Workup[1]

-

Cool the mixture to RT.

-

Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (

, unreacted -

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Partition: Redissolve the oil in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 20 mL) – removes residual inorganic salts and some unreacted glycine.[1]

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over

, filter, and concentrate.[1][4][5]

Step 4: Purification (Flash Chromatography)

While the crude yield is often high, removing the di-alkylated impurity requires chromatography.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate (80:20

60:40).[1] -

Elution Order:

-

3-Methylbenzyl bromide (if unreacted) - High

. -

Di-alkylated impurity - Medium

. -

Mono-alkylated Product (Target) - Lower

(due to the NH hydrogen bonding).

-

Process Control & Analytics

TLC Monitoring

-

Eluent: 30% Ethyl Acetate in Hexanes.[1]

-

Visualization:

Expected Data

| Parameter | Specification |

| Appearance | Clear to pale yellow oil |

| ~0.35 (Product) | |

| Yield | 65% – 75% (Isolated) |

| 1H NMR Diagnostic | Singlet at |

Troubleshooting & Optimization Logic

Figure 2: Troubleshooting logic flow for common deviations in N-alkylation.

References

-

General Mechanism & Selectivity: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group & Chapter 17: Alkylation of Amines).[1]

-

Protocol Grounding (Amino Acid Ester Alkylation)

-

Safety Data: Fisher Scientific. (2021).[1] Safety Data Sheet: 3-Methylbenzyl bromide. [1]

-

Methodology Support: Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] (Review of N-alkylation methodologies emphasizing base selection).

Sources

Application of Methyl (3-methylbenzyl)glycinate as a pharmaceutical intermediate

Technical Application Note: Methyl (3-methylbenzyl)glycinate in Pharmaceutical Synthesis

HExecutive Summary

Methyl (3-methylbenzyl)glycinate is a specialized secondary amine building block used extensively in the synthesis of peptimimetics , N-substituted heterocycles , and neuroactive small molecules . Its structural core—an N-benzyl glycine ester—serves as a "privileged scaffold" in medicinal chemistry, particularly for generating libraries of 2,5-diketopiperazines (DKPs) and benzodiazepines.

The 3-methylbenzyl substitution provides a critical balance of lipophilicity and steric bulk, often utilized to modulate Blood-Brain Barrier (BBB) penetration in central nervous system (CNS) drug discovery programs targeting cholinesterase or glycine transporters [1, 2].

Chemical Profile & Strategic Value

| Property | Specification | Strategic Relevance in Drug Design |

| Core Moiety | Secondary Amine | Allows for clean mono-acylation or alkylation to extend the scaffold. |

| Ester Group | Methyl Ester | Labile protecting group; facilitates cyclization to DKPs or hydrolysis to free acids. |

| Substituent | 3-Methylbenzyl | Increases |

| Stability | Moderate | Prone to cyclization (DKP formation) if stored as the free base; store as HCl salt. |

Synthesis Protocol: The Intermediate

While direct alkylation of 3-methylbenzylamine with methyl bromoacetate is possible, it often leads to dialkylation impurities. The Reductive Amination route is the industry standard for high-purity synthesis, ensuring mono-alkylation selectivity [3, 4].

Workflow Diagram: Reductive Amination

Figure 1: Selective synthesis via reductive amination to avoid over-alkylation.

Step-by-Step Protocol

Reagents:

-

3-Methylbenzaldehyde (1.0 eq)

-

Glycine Methyl Ester Hydrochloride (1.1 eq)

-

Triethylamine (Et

N) (1.1 eq) -

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Procedure:

-

Free Base Formation: In a round-bottom flask, dissolve Glycine Methyl Ester HCl in MeOH. Add Et

N and stir for 15 minutes to liberate the free amine. -

Imine Formation: Add 3-Methylbenzaldehyde dropwise. Stir at Room Temperature (RT) for 1–2 hours. Note: Adding molecular sieves (4Å) can drive imine formation by scavenging water.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Expert Tip: STAB is preferred over NaBH

because it selectively reduces the imine without reducing the aldehyde starting material, minimizing side products [4]. -

Quench & Workup: Stir overnight at RT. Quench with saturated NaHCO

. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na -

Purification: Flash column chromatography (Hexane:EtOAc).

QC Check (NMR):

-

Look for the disappearance of the aldehyde proton (~10 ppm).

-

Confirm the benzylic singlet (

3.7–3.8 ppm) and the methyl ester singlet (

Application Pathway: Synthesis of N-Substituted 2,5-Diketopiperazines (DKPs)

DKPs are cyclic dipeptides found in numerous bioactive natural products. Methyl (3-methylbenzyl)glycinate is an ideal precursor for "Sarcosine-type" DKPs, which often exhibit improved metabolic stability over natural peptides.

Mechanism & Workflow

The secondary amine of the intermediate is coupled with an N-protected amino acid (e.g., Boc-Proline), followed by deprotection and cyclization.

Figure 2: Conversion of the intermediate into a bioactive DKP scaffold.

Protocol: DKP Library Generation

-

Coupling: React Methyl (3-methylbenzyl)glycinate (1.0 eq) with a Boc-protected amino acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir 4h.

-

Deprotection: Treat the isolated linear dipeptide with 20% TFA in DCM for 1 hour to remove the Boc group. Concentrate in vacuo.

-

Cyclization: Dissolve the deprotected dipeptide salt in sec-butanol and toluene (1:1). Add acetic acid (cat.) or weak base (Et

N) and reflux for 2–4 hours.-

Mechanism: The liberated primary amine attacks the methyl ester intramolecularly to close the ring.

-

-

Isolation: The DKP often precipitates upon cooling or can be crystallized from ether.

Critical Handling & Safety Data

-

Storage: The free base is sensitive to CO

and spontaneous cyclization. Store at -20°C. The Hydrochloride salt is stable at RT. -

Hazards: Irritant to eyes and skin. Handle in a fume hood.

-

Solubility: Soluble in DCM, MeOH, DMSO. Poorly soluble in water (unless protonated).

References

-

Alzheimer's Drug Discovery: Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety. Journal of Medicinal Chemistry. (Mentions 3-methylbenzyl moieties in cholinesterase inhibitors).

-

Anticonvulsant Scaffolds: Development of Novel Alaninamide Derivatives with Anticonvulsant Activity. MDPI Molecules. (Validation of 3-methylbenzyl amines in neuro-active compounds).

-

Reductive Amination Standards: Reductive Amination, and How It Works. Master Organic Chemistry. (Mechanistic grounding for the synthesis protocol).

-

Synthesis Methodology: Glycine methyl ester hydrochloride properties and reactions. Wikipedia/PubChem. (General properties of the glycine ester core).

-

Commercial Availability: Methyl (3-methylbenzyl)glycinate Product Page. BLD Pharm.[1] (Verification of CAS 1019554-31-4).

Sources

Application Note: Derivatization Strategies for Methyl (3-methylbenzyl)glycinate in GC-MS and LC-MS Workflows

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Compound: Methyl (3-methylbenzyl)glycinate (CAS: 1019554-31-4)

Introduction & Analytical Challenges

Methyl (3-methylbenzyl)glycinate (Formula: C₁₁H₁₅NO₂, MW: 193.24) is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a methyl ester backbone and a 3-methylbenzyl moiety attached to a secondary amine.

From an analytical perspective, the free secondary amine presents a classic chromatographic liability. In Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen of the secondary amine causes severe peak tailing due to hydrogen bonding and irreversible adsorption to residual silanol groups on the stationary phase[2]. In Liquid Chromatography-Mass Spectrometry (LC-MS), while the molecule can be detected, its relatively low molecular weight and moderate polarity can result in poor retention on standard reversed-phase (C18) columns and suboptimal ionization efficiency in electrospray ionization (ESI)[3].

To achieve high-fidelity, trace-level quantification, chemical derivatization is mandatory. This guide details field-proven, self-validating protocols for both GC-MS and LC-MS workflows.

Mechanistic Rationale for Derivatization

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just executing a protocol.

GC-MS: Acylation via Trifluoroacetic Anhydride (TFAA)

For GC-MS, acylation is preferred over silylation for this specific molecule. Trifluoroacetic anhydride (TFAA) reacts rapidly with the secondary amine to form an N-trifluoroacetyl derivative[4].

-

Causality: Replacing the active amine proton with a trifluoroacetyl group completely abolishes hydrogen bonding. Furthermore, the introduction of highly electronegative fluorine atoms significantly lowers the boiling point, increasing volatility and thermal stability[2]. If Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS) is utilized, the fluorinated tag exponentially increases detector sensitivity[4].

LC-MS: Dansylation via Dansyl Chloride

For LC-MS, 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is the gold standard for amine derivatization[3][5].

-

Causality: Dansyl chloride reacts with the secondary amine under basic conditions to form a highly stable sulfonamide bond[3]. This serves a dual purpose: the bulky, hydrophobic naphthalene ring dramatically improves retention and peak shape on reversed-phase columns, while the tertiary dimethylamine moiety acts as a powerful proton acceptor, massively boosting ionization efficiency in ESI+ mode[5].

Derivatization Workflow Visualization

Dual derivatization pathways for Methyl (3-methylbenzyl)glycinate in GC-MS and LC-MS workflows.

Quantitative Data & Expected Mass Shifts

Understanding the exact mass shifts is critical for setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) transitions.

| Parameter | GC-MS Workflow (TFAA) | LC-MS Workflow (Dansyl Chloride) |

| Target Functional Group | Secondary Amine | Secondary Amine |

| Reagent Used | Trifluoroacetic Anhydride (TFAA) | Dansyl Chloride |

| Reaction Environment | Anhydrous, Aprotic (Ethyl Acetate) | Aqueous/Organic Basic Buffer (pH 9.8) |

| Primary Benefit | Eliminates H-bonding, increases volatility | Enhances ESI+ ionization & RP retention |

| Native Analyte MW | 193.24 Da | 193.24 Da |

| Expected Mass Shift | +96.0 Da (Addition of COCF₃, loss of H) | +233.27 Da (Addition of Dansyl, loss of H) |

| Derivative MW | 289.24 Da | 426.51 Da |

| Byproduct Management | Evaporation under N₂ (removes acidic TFA) | Chemical quenching (Ammonium Hydroxide) |

Experimental Protocols

Protocol A: GC-MS Acylation using TFAA

Self-Validating Principle: TFAA reacts violently with water to form trifluoroacetic acid, which can hydrolyze the methyl ester of our analyte[2]. Therefore, strictly anhydrous conditions are enforced. Furthermore, the final evaporation step is not merely for concentration; it is a critical system-protection step to remove acidic byproducts that would otherwise strip the GC column's stationary phase[4].

Step-by-Step Methodology:

-

Sample Preparation: Transfer 100 µL of the sample extract (containing Methyl (3-methylbenzyl)glycinate) into a silanized glass GC vial.

-

Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate or dichloromethane.

-

Derivatization: In a fume hood, add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

-

Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes to drive the acylation to completion.

-

Acid Removal (Critical): Cool the vial to room temperature. Uncap and evaporate the excess TFAA reagent and solvent to complete dryness under a nitrogen stream. Failure to do this will result in severe GC column degradation.

-

Final Reconstitution: Reconstitute the stable N-trifluoroacetyl derivative in 100 µL of anhydrous hexane or ethyl acetate. Transfer to an autosampler vial for GC-EI-MS analysis.

Protocol B: LC-MS Dansylation using Dansyl Chloride